Gluconapoleiferin
Overview
Description
Gluconapoleiferin is a hydroxy-alkenylglucosinolic acid that consists of 1-thio-β-D-glucopyranose attached to a 4-hydroxy-6-[(sulfooxy)imino]hex-1-en-6-yl group at the anomeric sulfur . It is a secondary metabolite found in plants, particularly in the Brassicaceae family, which includes vegetables like broccoli, cabbage, and radish . This compound plays a role in plant defense mechanisms against pests and diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gluconapoleiferin involves the biosynthesis of glucosinolates from amino acids. In Brassica species, most glucosinolates are biosynthesized from methionine . The elongation of the methionine side chain involves enzymes such as methylthioalkylmalate synthase, bile acid:sodium symporter family protein 5, and branched-chain aminotransferase .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Brassicaceae plants. The extraction process includes tissue disruption methods such as microwave treatment, freeze-drying, and heating extraction with methanol . These methods ensure the recovery of intact glucosinolates, including this compound, from plant tissues.
Chemical Reactions Analysis
Types of Reactions: Gluconapoleiferin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this compound by the enzyme myrosinase produces sulfate ions, D-glucose, and isothiocyanates .
Common Reagents and Conditions:
Hydrolysis: Myrosinase enzyme, aqueous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophilic reagents under mild conditions.
Major Products: The major products formed from the hydrolysis of this compound are isothiocyanates, which are known for their bioactive properties .
Scientific Research Applications
Gluconapoleiferin and its derivatives have significant scientific research applications:
Chemistry: Used as a precursor for synthesizing bioactive compounds.
Biology: Studied for its role in plant defense mechanisms.
Medicine: Investigated for its potential anticancer and antioxidant properties.
Industry: Utilized in the development of functional foods and nutraceuticals.
Mechanism of Action
The mechanism of action of gluconapoleiferin involves its hydrolysis by myrosinase to produce isothiocyanates . These isothiocyanates exert their effects by modulating various molecular targets and pathways, including the induction of phase II detoxification enzymes and the inhibition of carcinogenesis .
Comparison with Similar Compounds
Glucobrassicanapin: A hydroxy-alkenylglucosinolic acid similar to gluconapoleiferin.
Glucoiberin: Another glucosinolate found in Brassicaceae plants.
Glucoerucin: Known for its bioactive properties.
Uniqueness: this compound is unique due to its specific structure and the presence of a sulfooxyimino group, which contributes to its distinct bioactivity and role in plant defense .
Biological Activity
Gluconapoleiferin is a glucosinolate found primarily in various species of the Brassica genus, particularly in turnips and related plants. As a member of the glucosinolate family, it plays a significant role in plant defense mechanisms and exhibits various biological activities that have garnered interest in nutritional and medicinal research. This article explores the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and potential health benefits.
Chemical Profile
This compound is characterized by its structure as an aliphatic glucosinolate. Its molecular formula is CHNOS, and it is known for its hydrolysis products which include isothiocyanates (ITCs). These compounds are formed when glucosinolates are enzymatically broken down by myrosinase, an enzyme present in plants and gut microbiota.
Property | Value |
---|---|
Molecular Formula | CHNOS |
Molecular Weight | 303.37 g/mol |
Solubility | Soluble in water |
Hydrolysis Products | Isothiocyanates |
Antioxidant Activity
This compound exhibits significant antioxidant properties. Research indicates that glucosinolates, including this compound, contribute to the antioxidant capacity of plant extracts. In studies measuring antioxidant activity using assays such as Ferric-ion-reducing antioxidant power (FRAP), this compound demonstrated the ability to scavenge free radicals effectively, which may help mitigate oxidative stress in biological systems .
Antimicrobial Properties
The antimicrobial effects of this compound have been noted in various studies. Extracts containing this compound have shown inhibitory activity against a range of pathogens, including Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic processes .
Anticancer Potential
This compound's hydrolysis products, particularly isothiocyanates, have been investigated for their anticancer properties. These compounds are believed to induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival. For example, studies have shown that isothiocyanates derived from this compound can inhibit tumor growth in various cancer models, including breast and liver cancers .
Study 1: Antioxidant Effects in Human Cells
A study assessed the antioxidant effects of this compound on human hepatocytes exposed to oxidative stress. The results indicated that treatment with extracts rich in this compound significantly reduced markers of oxidative damage and improved cell viability compared to untreated controls .
Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, methanol extracts containing this compound were tested against multiple bacterial strains. The extracts exhibited a broad spectrum of antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 mg/mL for various pathogens .
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S)-3-hydroxy-N-sulfooxyhex-5-enimidothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO10S2/c1-2-3-6(15)4-8(13-23-25(19,20)21)24-12-11(18)10(17)9(16)7(5-14)22-12/h2,6-7,9-12,14-18H,1,3-5H2,(H,19,20,21)/t6-,7+,9+,10-,11+,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGLQSKFSKZGRO-RELRXRRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](CC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941527 | |
Record name | 1-S-[3-Hydroxy-N-(sulfooxy)hex-5-enimidoyl]-1-thiohexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19764-03-5 | |
Record name | 1-S-[3-Hydroxy-N-(sulfooxy)hex-5-enimidoyl]-1-thiohexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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